molecular formula C15H14ClNO B1221537 N-(2-chlorobenzyl)-2-phenylacetamide

N-(2-chlorobenzyl)-2-phenylacetamide

Cat. No.: B1221537
M. Wt: 259.73 g/mol
InChI Key: UPBSXDGVAMYFJG-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetic acid backbone, where the amide nitrogen is bonded to a 2-chlorobenzyl group. This compound belongs to a broader class of N-substituted 2-phenylacetamides, which are studied for their diverse biological activities, including anticonvulsant, antiproliferative, and antidepressant effects .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)11-17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

UPBSXDGVAMYFJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2Cl

Synonyms

LQM717
N-(2-chlorobenzyl)-2-phenylacetamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The position of chlorine substitution on the benzyl group and the presence of additional moieties significantly influence physicochemical properties. Key analogs include:

Compound Name Substituent Position/Group Melting Point (°C) Yield (%) Purity (%) Molecular Weight (g/mol) Reference
N-(2-Chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide 2-Cl + dioxopyrrolidinyl 152.0–153.6 66.3 97.0 357.1
N-(3-Chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide 3-Cl + dioxopyrrolidinyl 137.3–138.8 79.2 99.5 357.1
N-(4-Chlorobenzyl)-2-phenylacetamide 4-Cl Not reported 86.0 Not reported 259.7 (calculated)
2-(2-Chlorophenyl)-N-phenylacetamide 2-Cl (on phenyl ring) Not reported Not reported Not reported 245.7

Key Observations :

  • Substituent Position : The 2-chloro derivative (from ) exhibits a higher melting point (152–153.6°C) compared to its 3-chloro isomer (137.3–138.8°C), suggesting stronger intermolecular interactions (e.g., halogen bonding or crystal packing) in the ortho-substituted compound .

Comparative Data Table: Key Analogs

Property N-(2-Chlorobenzyl)-2-phenylacetamide (Hypothetical) N-(4-Chlorobenzyl)-2-phenylacetamide 2-(2-Chlorophenyl)-N-phenylacetamide
Molecular Formula C₁₅H₁₄ClNO₂ C₁₅H₁₄ClNO₂ C₁₄H₁₂ClNO
Molecular Weight (g/mol) 275.7 (calculated) 259.7 (calculated) 245.7
Key Functional Groups 2-chlorobenzyl, phenylacetamide 4-chlorobenzyl, phenylacetamide 2-chlorophenyl, phenylacetamide
Potential Applications Anticonvulsant, medicinal chemistry Synthetic intermediate Research chemical

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